molecular formula C13H17NO4 B11756763 methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate

methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate

Cat. No.: B11756763
M. Wt: 251.28 g/mol
InChI Key: BYQBEGZQQCTMFD-MWLCHTKSSA-N
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Description

Methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group, an amino group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 2-methyl-3-phenylpropanoate and methoxycarbonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate is unique due to its specific stereochemistry and combination of functional groups

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl (2R,3R)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate

InChI

InChI=1S/C13H17NO4/c1-9(12(15)17-2)11(14-13(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t9-,11-/m1/s1

InChI Key

BYQBEGZQQCTMFD-MWLCHTKSSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC)C(=O)OC

Canonical SMILES

CC(C(C1=CC=CC=C1)NC(=O)OC)C(=O)OC

Origin of Product

United States

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